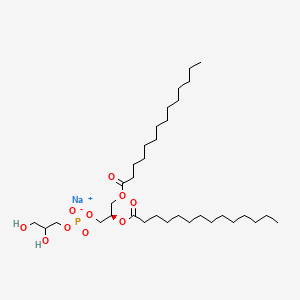
7-O-Methylmangiferin
Descripción general
Descripción
7-O-Methylmangiferin is an xanthone isolated from the rhizomes of Iris nigricans . It is also a natural product found in Polygala tenuifolia .
Synthesis Analysis
In a study, five xanthones including mangiferin, isomangiferin, 7-O-methylmangiferin, neomangiferin, 7-O-methylisomangiferin were identified in the extracts of Belamcanda chinensis (L) DC and Iris tectorum Maxim .Molecular Structure Analysis
The molecular formula of 7-O-Methylmangiferin is C20H20O11 .Chemical Reactions Analysis
7-O-Methylmangiferin is isolated from the cortexes of Polygala tenuifolia .Physical And Chemical Properties Analysis
The molecular weight of 7-O-Methylmangiferin is 436.4 g/mol . It is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
7-O-Methylmangiferin has been identified in the extracts of plants like Belamcanda chinensis and Iris tectorum. Studies suggest that compounds like 7-O-Methylmangiferin contribute to the anticancer effects observed in these plants . The specific mechanisms by which 7-O-Methylmangiferin exerts its anticancer effects are still under investigation, but it is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Hepatoprotective Effects
In the context of liver health, 7-O-Methylmangiferin shows promise due to its hepatoprotective activities. It is thought to protect the liver from damage caused by various hepatotoxins, potentially through its antioxidant properties .
Antidiabetic Properties
As a xanthone, 7-O-Methylmangiferin may have applications in the management of diabetes. Xanthones are known for their antidiabetic effects, which include enhancing insulin sensitivity and modulating glucose metabolism .
Neuroprotective Potential
The neuroprotective potential of 7-O-Methylmangiferin is another area of interest. It may offer protection against neurodegenerative diseases by combating oxidative stress and inflammation in the brain .
Immunomodulatory Effects
7-O-Methylmangiferin could modulate the immune system, potentially making it useful in treating autoimmune diseases or in enhancing the body’s response to infections .
Cardioprotective Role
The cardioprotective role of 7-O-Methylmangiferin is attributed to its ability to reduce oxidative stress and inflammation, which are key factors in the development of heart disease .
Antioxidant Activity
One of the most well-documented properties of 7-O-Methylmangiferin is its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage .
Anti-inflammatory Properties
Lastly, 7-O-Methylmangiferin has demonstrated anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory conditions .
Mecanismo De Acción
Target of Action
7-O-Methylmangiferin, a natural plant xanthonoid polyphenol, is primarily derived from the mango tree . It belongs to the Xanthone family, and its structure allows it to engage with a variety of pharmacological targets . The symmetric linked core of xanthones has a heterogeneous biogenetic background .
Mode of Action
7-O-Methylmangiferin exhibits a powerful free radical scavenging activity along with multifaceted molecular targets . It interacts with several key mediators such as NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways in different pathological conditions .
Biochemical Pathways
The interaction between mangiferin with oral hypoglycemic drugs as metformin and gliclazide, and studies in HepG2 cells suggest that the combinations exhibited a potent insulin-dependent antidiabetic effect via the Akt (mangiferin-metformin) pathway and insulin-independent via the AMPK (mangiferin-glucazide) pathway .
Result of Action
7-O-Methylmangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions including neurodegenerative disorders, cardiovascular diseases, renal and pulmonary diseases, diabetes, and obesity . A recent study suggested the hepatoprotective action of mangiferin in alcohol hepatitis .
Propiedades
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSFHNHCNZEOY-PQSJUMPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 7-O-methylmangiferin and where has it been found in nature?
A1: 7-O-Methylmangiferin is a xanthone C-glycoside, specifically the 7-O-methyl ether of mangiferin. It has been isolated from several plant species, including Mangifera indica L. [], Iris florentina L. [], and Polygala tenuifolia [, ].
Q2: How does the structure of 7-O-methylmangiferin relate to its antioxidant activity?
A2: While 7-O-methylmangiferin itself isn't extensively discussed in the provided research regarding antioxidant activity, its parent compound, mangiferin, is. The studies suggest that the presence of para-di-OHs or ortho-di-OHs in the xanthone structure contributes significantly to antioxidant activity, likely through electron-transfer (ET) plus H+-transfer mechanisms []. Since 7-O-methylmangiferin possesses these structural features, it's plausible that it exhibits similar antioxidant properties.
Q3: What advanced analytical techniques have been used to identify and characterize 7-O-methylmangiferin?
A3: Researchers have employed various techniques for the isolation, purification, and characterization of 7-O-methylmangiferin. These methods include:
- High-speed countercurrent chromatography (HSCCC): Used for initial separation and purification from plant extracts [].
- Preparative high-pressure liquid chromatography (Prep-HPLC): Employed for further purification after HSCCC [].
- HPLC-UV absorption spectrometry: Used to assess the purity of the isolated compound [].
- ESI-MSn: Utilized to characterize the compound based on its mass fragmentation pattern [].
- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information, including the assignment of 13C NMR chemical shifts for aryl carbons in 7-O-methylmangiferin [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
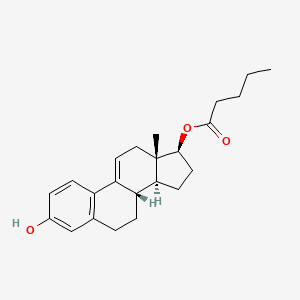
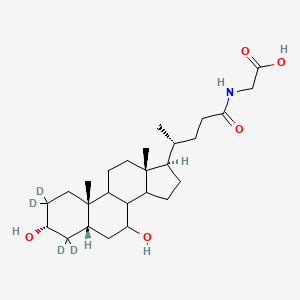
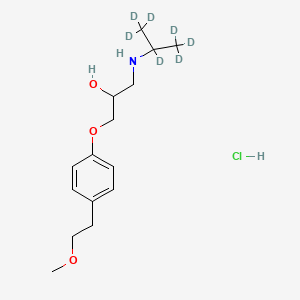
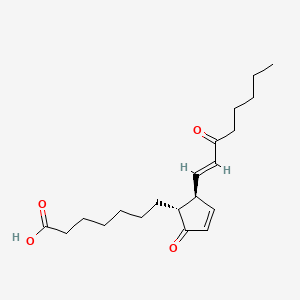


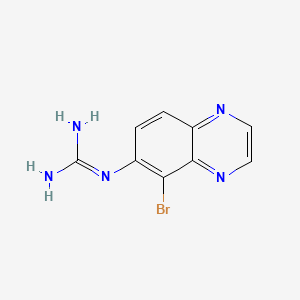
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
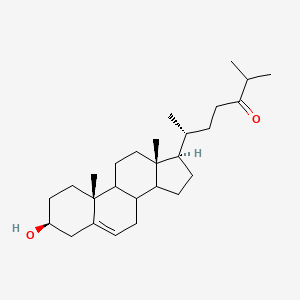
![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)
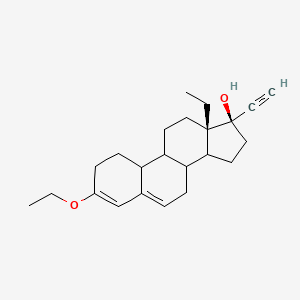
![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)
